4-({3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}sulfonyl)-3,5-dimethyl-1,2-oxazole
Descripción
This compound is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core modified with cyclopropyl, pyrrolidinyl sulfonyl, and 3,5-dimethyloxazole substituents. The cyclopropyl group may enhance metabolic stability, while the sulfonyl-pyrrolidine moiety could improve solubility and binding affinity.
Propiedades
IUPAC Name |
4-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4S/c1-11-17(12(2)28-22-11)29(25,26)23-8-7-13(9-23)10-27-16-6-5-15-19-20-18(14-3-4-14)24(15)21-16/h5-6,13-14H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHWAVGMKJQYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is Shikimate dehydrogenase (Mt SD) . This enzyme is essential for the biosynthesis of the chorismate end product, which is a precursor for the synthesis of aromatic amino acids in bacteria and plants.
Mode of Action
The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its activity. This inhibition disrupts the biosynthesis of chorismate, thereby affecting the production of aromatic amino acids
Biochemical Pathways
The compound affects the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids in bacteria and plants. By inhibiting Shikimate dehydrogenase, the compound disrupts this pathway, leading to a deficiency in aromatic amino acids. This deficiency can have downstream effects on protein synthesis and other biochemical processes that rely on these amino acids.
Pharmacokinetics
The compound’s pharmacokinetic properties have been studied in silico. These studies can provide valuable insights into the compound’s bioavailability, half-life, and other pharmacokinetic parameters.
Result of Action
The inhibition of Shikimate dehydrogenase by this compound leads to a deficiency in aromatic amino acids. This deficiency can inhibit the growth of bacteria, making the compound potentially useful as an antimicrobial agent. Additionally, some derivatives of the compound have demonstrated cytotoxic effects, suggesting potential anticancer applications.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound is compared below with three structurally related derivatives, focusing on substituent variations, synthetic pathways, and hypothesized biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Bioactivity: The target compound’s pyrrolidinyl sulfonyl group distinguishes it from the piperazinyl sulfonyl analog in . The 3,5-dimethyloxazole substituent in the target compound likely increases steric hindrance compared to the 4-fluorophenyl group in ’s analog, which may reduce off-target interactions but limit solubility . ’s triazolo-thiadiazoles demonstrate confirmed antifungal activity via docking on lanosterol 14α-demethylase (3LD6), a target shared with azole antifungals. This supports the hypothesis that the target compound may act similarly due to its triazolo-pyridazine core .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving cyclization (to form the triazolo-pyridazine core) and sulfonylation. This contrasts with ’s derivatives, which prioritize pyrazole-triazole condensation .
- Piperazine-based analogs () utilize simpler coupling reactions, suggesting easier scalability compared to the target compound’s pyrrolidine-sulfonyl linkage .
Potential Applications: Unlike PEGDA hydrogels (), which serve as inert drug-delivery platforms, the target compound and its analogs are bioactive candidates. Their sulfonyl groups may enable covalent binding to cysteine residues in target enzymes, a mechanism seen in protease inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
